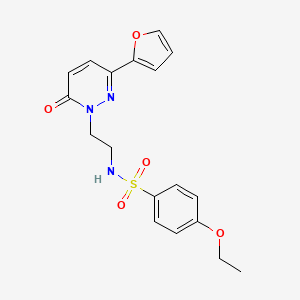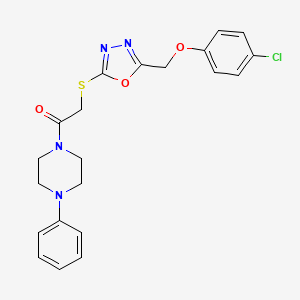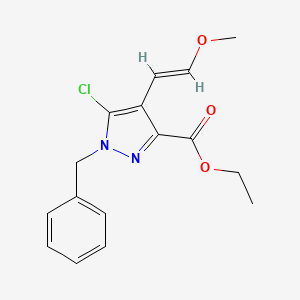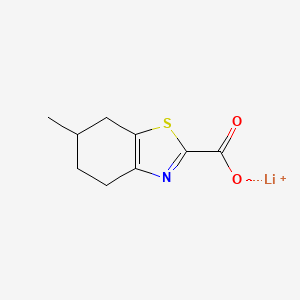![molecular formula C25H27N5O5 B2747072 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide CAS No. 951593-42-3](/img/no-structure.png)
2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide is a useful research compound. Its molecular formula is C25H27N5O5 and its molecular weight is 477.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
Pyrazolopyrimidine derivatives have been explored for their anticancer properties. For instance, studies have synthesized and evaluated pyrazolopyrimidine analogs for their in vitro cytotoxic activity against various cancer cell lines. Some compounds demonstrated appreciable cancer cell growth inhibition, highlighting the potential of pyrazolopyrimidine derivatives as anticancer agents (Al-Sanea et al., 2020)[https://consensus.app/papers/design-synthesis-vitro-cytotoxic-activity-certain-alsanea/fe1847be1dde55a59050170d0b22f86e/?utm_source=chatgpt].
Insecticidal Applications
Research on pyrazolopyrimidine derivatives has also extended into the field of agriculture, with some compounds being synthesized and assessed for their insecticidal activity. These studies reveal the versatility of pyrazolopyrimidine derivatives in targeting agricultural pests, thereby contributing to pest management strategies (Fadda et al., 2017)[https://consensus.app/papers/synthesis-assessment-heterocycles-incorporating-moiety-fadda/71d4c0724f8951d1a1ef5dbc3cf08fa8/?utm_source=chatgpt].
Neurological Research
Pyrazolopyrimidine derivatives have been investigated for their potential applications in neurological research, including the study of neuroinflammatory processes. Some derivatives have been synthesized and biologically evaluated for their binding affinity to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes (Damont et al., 2015)[https://consensus.app/papers/novel-pyrazolo15apyrimidines-translocator-protein-tspo-damont/a2b66351add359f681a03905318eb604/?utm_source=chatgpt]. This suggests potential applications in developing diagnostic tools or treatments for neuroinflammatory conditions.
Antimicrobial Activity
There is also interest in the antimicrobial properties of pyrazolopyrimidine derivatives. Research has synthesized new heterocycles incorporating the pyrazolopyrimidine moiety and evaluated their antimicrobial potential against various pathogens. Some compounds exhibited promising antimicrobial activities, indicating their potential as leads for the development of new antimicrobial agents (Bondock et al., 2008)[https://consensus.app/papers/synthesis-activity-heterocycles-incorporating-bondock/99e04418a2e95e04bab5afbdbd2ca141/?utm_source=chatgpt].
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with benzylacetoacetate to form 2-benzyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine. This intermediate is then reacted with ethyl acetoacetate and acetic anhydride to form 2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-one. The resulting compound is then reacted with benzylamine and 2,3-dimethoxybenzaldehyde to form the final product, 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "benzylacetoacetate", "ethyl acetoacetate", "acetic anhydride", "benzylamine", "2,3-dimethoxybenzaldehyde" ], "Reaction": [ "Condensation of 2-amino-4,6-dioxypyrimidine with benzylacetoacetate to form 2-benzyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine", "Reaction of 2-benzyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine with ethyl acetoacetate and acetic anhydride to form 2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-one", "Reaction of 2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-one with benzylamine and 2,3-dimethoxybenzaldehyde to form the final product, 2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dimethoxybenzyl)acetamide" ] } | |
CAS-Nummer |
951593-42-3 |
Molekularformel |
C25H27N5O5 |
Molekulargewicht |
477.521 |
IUPAC-Name |
2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-[(2,3-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C25H27N5O5/c1-4-28-15-19-22(27-28)24(32)30(14-17-9-6-5-7-10-17)25(33)29(19)16-21(31)26-13-18-11-8-12-20(34-2)23(18)35-3/h5-12,15H,4,13-14,16H2,1-3H3,(H,26,31) |
InChI-Schlüssel |
GHQCAVATHCQPAK-UHFFFAOYSA-N |
SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NCC3=C(C(=CC=C3)OC)OC)CC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2746991.png)



![4-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2746997.png)
![4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2746998.png)







![2-[2-Hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B2747011.png)